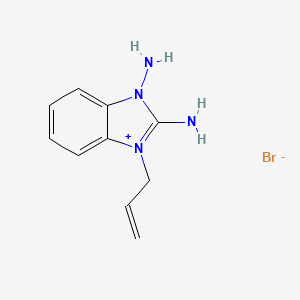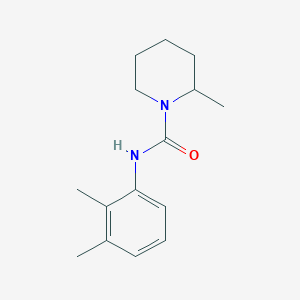![molecular formula C15H16N4O2 B5396927 N-{3-[(3-pyridinylcarbonyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B5396927.png)
N-{3-[(3-pyridinylcarbonyl)amino]propyl}-2-pyridinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[(3-pyridinylcarbonyl)amino]propyl}-2-pyridinecarboxamide, also known as NPT-440, is a small molecule inhibitor that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
作用機序
N-{3-[(3-pyridinylcarbonyl)amino]propyl}-2-pyridinecarboxamide is a potent inhibitor of PARP, which is involved in the repair of DNA damage. When DNA damage occurs, PARP is activated and recruits other proteins to the site of damage to facilitate repair. However, in cancer cells, this repair mechanism is often overactive, leading to increased resistance to chemotherapy and radiation therapy. By inhibiting PARP, N-{3-[(3-pyridinylcarbonyl)amino]propyl}-2-pyridinecarboxamide can sensitize cancer cells to these treatments and enhance their effectiveness.
Biochemical and Physiological Effects
N-{3-[(3-pyridinylcarbonyl)amino]propyl}-2-pyridinecarboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of PARP activity, the induction of DNA damage, and the activation of cell death pathways. In preclinical studies, this compound has been shown to be effective against a range of cancer types, including breast, ovarian, and prostate cancer.
実験室実験の利点と制限
One advantage of N-{3-[(3-pyridinylcarbonyl)amino]propyl}-2-pyridinecarboxamide is its potent inhibition of PARP, which makes it a promising candidate for the treatment of cancer. However, its limitations include its relatively short half-life and its potential toxicity, which may limit its use in clinical settings.
将来の方向性
There are several future directions for research on N-{3-[(3-pyridinylcarbonyl)amino]propyl}-2-pyridinecarboxamide, including the evaluation of its efficacy in combination with other cancer treatments, the identification of biomarkers that can predict response to this compound, and the development of more potent and selective PARP inhibitors. Additionally, further studies are needed to evaluate the safety and efficacy of N-{3-[(3-pyridinylcarbonyl)amino]propyl}-2-pyridinecarboxamide in clinical trials, and to determine its potential for use in other disease areas, such as neurodegenerative disorders.
合成法
The synthesis of N-{3-[(3-pyridinylcarbonyl)amino]propyl}-2-pyridinecarboxamide involves several steps, including the reaction of 2-pyridinecarboxylic acid with 3-aminopropylamine to form the corresponding amide. This intermediate is then reacted with 3-pyridinecarbonyl chloride to form the final product, N-{3-[(3-pyridinylcarbonyl)amino]propyl}-2-pyridinecarboxamide.
科学的研究の応用
N-{3-[(3-pyridinylcarbonyl)amino]propyl}-2-pyridinecarboxamide has been the subject of several scientific studies, which have evaluated its potential as a cancer treatment. In vitro studies have shown that this compound can inhibit the growth of cancer cells by blocking the activity of a specific enzyme called poly(ADP-ribose) polymerase (PARP). This enzyme is involved in DNA repair, and its inhibition can lead to the accumulation of DNA damage and cell death.
特性
IUPAC Name |
N-[3-(pyridine-3-carbonylamino)propyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-14(12-5-3-7-16-11-12)18-9-4-10-19-15(21)13-6-1-2-8-17-13/h1-3,5-8,11H,4,9-10H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMPAPDVKHEZIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCCCNC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[6-(1-pyrrolidinylcarbonyl)-2-pyrazinyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5396850.png)

![2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5396853.png)
![(1S*,6R*)-9-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5396855.png)
![3-(4-ethyl-1H-pyrazol-5-yl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine](/img/structure/B5396859.png)
![3-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5396873.png)
![4-[(4aS*,8aS*)-octahydroisoquinolin-2(1H)-yl]-7-(pyridin-3-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5396875.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-{[(3-hydroxy-2,2-dimethylpropyl)amino]methyl}piperidin-2-one](/img/structure/B5396883.png)
![4-methoxy-3-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5396884.png)
![bicyclo[3.3.1]nonan-2-one oxime](/img/structure/B5396887.png)

![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(2-chloro-7-methoxy-3-quinolinyl)acrylonitrile](/img/structure/B5396901.png)

![1-[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]-4-methyl-1-oxopentan-2-one](/img/structure/B5396926.png)